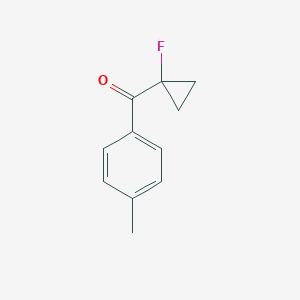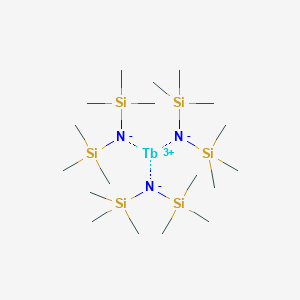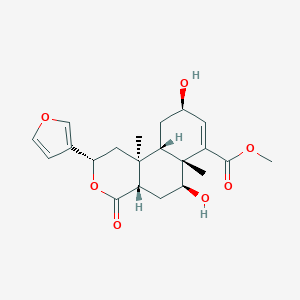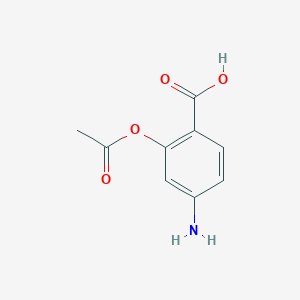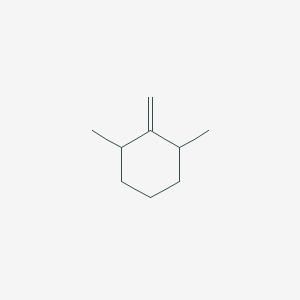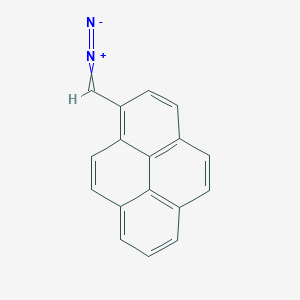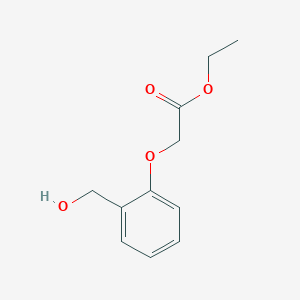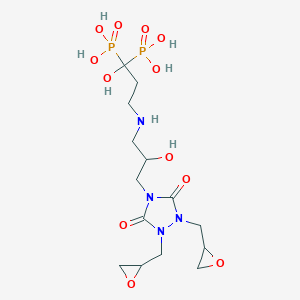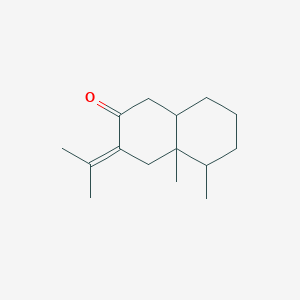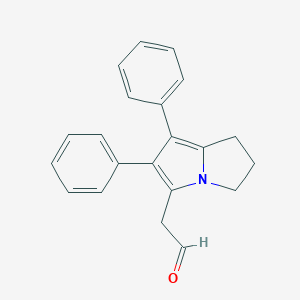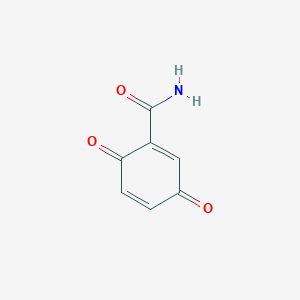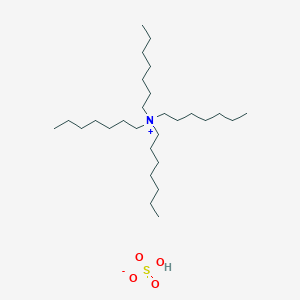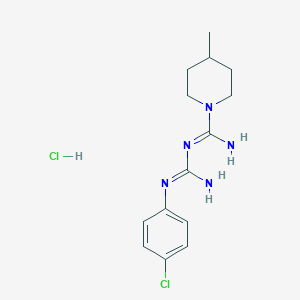
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHIR99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3).
Mécanisme D'action
CHIR99021 exerts its effects by binding to the ATP-binding site of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, thereby preventing its enzymatic activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects
In addition to its effects on 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, CHIR99021 has been shown to have other biochemical and physiological effects. For example, it has been shown to enhance the osteogenic differentiation of mesenchymal stem cells, promote the survival and proliferation of pancreatic β-cells, and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR99021 is its selectivity for 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which allows for the specific modulation of downstream signaling pathways. Additionally, CHIR99021 has been shown to be stable in culture medium and can be used at relatively low concentrations. However, one limitation of CHIR99021 is its potential toxicity, particularly at higher concentrations. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Orientations Futures
There are numerous potential future directions for research on CHIR99021. One area of interest is its potential applications in regenerative medicine, particularly in the generation of functional tissues and organs. Additionally, further studies are needed to elucidate its effects on different cell types and under different experimental conditions. Finally, there is a need for the development of more potent and selective inhibitors of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which may have even greater potential for therapeutic applications.
Méthodes De Synthèse
CHIR99021 can be synthesized using a multi-step procedure that involves the reaction of p-chlorophenyl isocyanate with 4-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with amidine hydrochloride. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
CHIR99021 has been extensively studied for its potential applications in scientific research. One of its primary uses is as a selective inhibitor of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which is a key enzyme involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride by CHIR99021 has been shown to promote the survival and proliferation of various types of cells, including embryonic stem cells, induced pluripotent stem cells, and neural stem cells.
Propriétés
Numéro CAS |
19803-80-6 |
|---|---|
Nom du produit |
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride |
Formule moléculaire |
C14H21Cl2N5 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
N'-[N'-(4-chlorophenyl)carbamimidoyl]-4-methylpiperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H20ClN5.ClH/c1-10-6-8-20(9-7-10)14(17)19-13(16)18-12-4-2-11(15)3-5-12;/h2-5,10H,6-9H2,1H3,(H4,16,17,18,19);1H |
Clé InChI |
LJJAHJGGLNSLTK-UHFFFAOYSA-N |
SMILES isomérique |
CC1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
SMILES canonique |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Autres numéros CAS |
19803-80-6 |
Synonymes |
N-((p-Chlorophenyl)amidino)-4-methyl-1-piperidinecarboxamidine monohyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



